Cas no 827030-33-1 (4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl-)
827030-33-1 structure
Product Name:4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl-
CAS-Nr.:827030-33-1
MF:C16H14ClN3O
MW:299.754862308502
CID:686287
PubChem ID:11738112
Update Time:2025-04-19
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl-
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
- CIB03033
- 827030-33-1
- (2-chloro-quinazolin-4-yl)-(4-methoxyphenyl)-methylamine
- MPI-0441138
- CIPVUQSDDVFBPO-UHFFFAOYSA-N
- BDBM50557544
- (2-chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methylamine
- DTXSID60471494
- (2-chloro-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine
- (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
- AKOS011763860
- CHEMBL444724
- SCHEMBL2257339
- 2-Chloro-N-(4-methoxyphenyl)-N-methyl-4-quinazolinamine
- DB-377263
- HY-129715
- CS-0107605
-
- Inchi: 1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3
- InChI-Schlüssel: CIPVUQSDDVFBPO-UHFFFAOYSA-N
- Lächelt: ClC1=NC2C=CC=CC=2C(=N1)N(C)C1C=CC(=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 299.0825398g/mol
- Monoisotopenmasse: 299.0825398g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 3
- Komplexität: 336
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topologische Polaroberfläche: 38.2Ų
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12342-1mg |
MPI-0441138 |
827030-33-1 | 98% | 1mg |
¥441.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12342-5mg |
MPI-0441138 |
827030-33-1 | 98% | 5mg |
¥1846.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12342-10mg |
MPI-0441138 |
827030-33-1 | 98% | 10mg |
¥3152.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12342-25mg |
MPI-0441138 |
827030-33-1 | 98% | 25mg |
¥6916.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M912766-5mg |
MPI-0441138 (EP128265) |
827030-33-1 | 98% | 5mg |
¥2,789.10 | 2022-01-13 | |
| 1PlusChem | 1P008K39-1mg |
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- |
827030-33-1 | ≥98% | 1mg |
$78.00 | 2025-02-24 | |
| 1PlusChem | 1P008K39-5mg |
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- |
827030-33-1 | ≥98% | 5mg |
$215.00 | 2025-02-24 | |
| 1PlusChem | 1P008K39-10mg |
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- |
827030-33-1 | ≥98% | 10mg |
$351.00 | 2025-02-24 | |
| 1PlusChem | 1P008K39-25mg |
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- |
827030-33-1 | ≥98% | 25mg |
$745.00 | 2025-02-24 | |
| A2B Chem LLC | AD98485-1mg |
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
827030-33-1 | ≥98% | 1mg |
$34.00 | 2024-04-19 |
4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl- Verwandte Literatur
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
827030-33-1 (4-Quinazolinamine, 2-chloro-N-(4-methoxyphenyl)-N-methyl-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz